An In-depth Technical Guide to the Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
An In-depth Technical Guide to the Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a compound of significant interest in medicinal chemistry, particularly for its antimycobacterial properties. This document details the synthetic pathway, experimental protocols, and characterization data. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.
Introduction
2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, an enaminone derivative of dimedone, has emerged as a promising scaffold in the development of new therapeutic agents. Notably, this compound has demonstrated potent activity against Mycobacterium tuberculosis, positioning it as a lead candidate for the development of novel anti-tuberculosis drugs.[1] The synthesis of this molecule is achieved through a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and 2-aminophenol. This guide provides a detailed methodology for this synthesis, compiled from peer-reviewed literature, to facilitate its replication and further investigation in a laboratory setting.
Synthesis Pathway and Mechanism
The synthesis of the title compound proceeds via a condensation reaction between the β-dicarbonyl compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and the primary amine, 2-aminophenol. This reaction is a classic example of the formation of a β-enaminone. The reaction mechanism involves the nucleophilic attack of the amino group of 2-aminophenol on one of the carbonyl groups of dimedone, followed by the elimination of a water molecule to form the stable enaminone product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione.
Materials:
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5,5-dimethylcyclohexane-1,3-dione (Dimedone)
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2-Aminophenol
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Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in ethanol.
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To this solution, add 2-aminophenol (1.0 eq).
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Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The solid product that precipitates out of the solution is collected by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure product as a white solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione.
| Parameter | Value | Reference |
| Reactants | 5,5-dimethylcyclohexane-1,3-dione, 2-Aminophenol | General |
| Solvent | Ethanol | |
| Catalyst | Glacial Acetic Acid | [2] |
| Reaction Time | 2-4 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Product Yield | High to excellent | [3] |
| Melting Point | 249 °C |
Characterization Data
The structure of the synthesized 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observed Peaks |
| ¹H NMR (400 MHz, CD₃OD) | δ 9.86 (1H, bs), 8.66 (1H, d, J = 16.0 Hz), 7.46-7.34 (1H, m), 7.07-6.84 (3H, m), 2.46 (2H, s), 2.41 (2H, s), 1.10 (3H, s), 1.09 (3H, s) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 199.8, 197.2, 149.6, 149.3, 147.8, 127.2, 126.6, 120.6, 120.3, 108.1, 51.8, 45.2, 32.7, 28.9, 28.6 |
| IR (neat, cm⁻¹) | 2980, 2950, 1678, 1040 |
| TLC Rf value | 0.48 (in EtOAc:Hexane, 60:40) |
Logical Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of the target compound is outlined below.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. The straightforward nature of the synthesis, coupled with the significant biological activity of the product, makes it an attractive target for further research and development in the field of medicinal chemistry. The data and protocols presented herein are intended to support and streamline these efforts.
References
- 1. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
